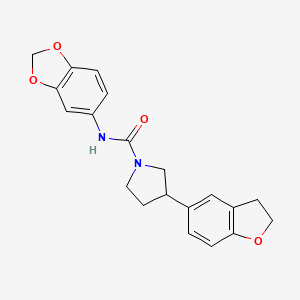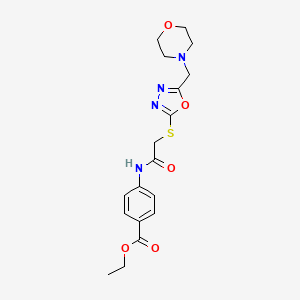
N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide often involves multi-step reactions, including the formation of carbon-sulfur bonds. For example, palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions has been explored and applied to the synthesis of structurally related compounds, demonstrating a general method for thioaryl halide cross-coupling (Norris & Leeman, 2008).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The structure often reveals the planarity or non-planarity of the rings involved and the orientations of various substituents (Yao et al., 2006).
Chemical Reactions and Properties
Compounds containing tetrahydropyran and thiophene units participate in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, photochemical reactions involving tetraphenyl-4H-pyran and -4H-thiopyran have been studied, revealing color changes and structural transformations upon irradiation (Mori & Maeda, 1991).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Evaluation
Antimicrobial Agents : Research on sulfonamide moiety incorporation into heterocyclic compounds demonstrates their potential as antimicrobial agents. A study detailed the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety, showcasing their promising antibacterial and antifungal activities (Darwish et al., 2014). Similarly, Azab et al. (2013) synthesized heterocyclic compounds containing a sulfonamido moiety with notable antibacterial properties (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Agents : Sulfonamide compounds have been investigated for their anticancer activities. El-Gaby et al. (2017) reported on pyrazole derivatives containing sulfonamide, showing significant in vitro anticancer activity against Ehrlich ascites carcinoma cells (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Anti-Tumor Agents : The synthesis of novel heterocyclic compounds, including acetamide, pyrrole, and thiophene derivatives with a pyrazole moiety, has shown promising antitumor activity, highlighting the versatility of sulfonamide compounds in drug development (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Corrosion Inhibition
- Corrosion Inhibition : Sulfonamide compounds have also been evaluated for their application in corrosion inhibition. For instance, Daoud et al. (2014) synthesized a Schiff base from sulfonamide and tested its efficiency as a corrosion inhibitor on mild steel in acidic solutions, demonstrating significant protection against corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Propiedades
IUPAC Name |
2-methyl-N-[4-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15(2)19(23)22-16-5-7-17(8-6-16)28(24,25)21-14-20(9-11-26-12-10-20)18-4-3-13-27-18/h3-8,13,15,21H,9-12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJKXATWVIPGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)


![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)